2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes an ethoxy group, a phenol group, and an amino-methyl group attached to a 2-methylpropyl chain. This compound is often used in studies related to drug development, antimicrobial properties, and biochemical analysis.
Mechanism of Action
Mode of Action
The mode of action of 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is currently unknown. The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
Understanding the biochemical pathways influenced by this compound would provide valuable insights into its mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-ethoxyphenol with 2-methylpropylamine in the presence of formaldehyde. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino-methyl group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol
- 2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol
- 2-Ethoxy-4-{[(2-ethylpropyl)amino]methyl}phenol
Uniqueness
2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the amino-methyl group provides potential for hydrogen bonding and interaction with biological targets. This combination makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-ethoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-16-13-7-11(5-6-12(13)15)9-14-8-10(2)3;/h5-7,10,14-15H,4,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAXKYQMSLECTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.